

Spectroscopic Data for 3-Cyclobutylpropanoic Acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Cyclobutylpropanoic acid

Cat. No.: B1367402

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Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. **3-Cyclobutylpropanoic acid** ($C_7H_{12}O_2$), a saturated carboxylic acid featuring a cyclobutyl moiety, presents a valuable case study for the application of core spectroscopic techniques.^[1] ^[2] While not a widely commercialized compound, its structure contains distinct features—a strained cycloalkane ring and a flexible carboxylic acid chain—that are well-resolved by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **3-Cyclobutylpropanoic acid**. Adopting the perspective of a Senior Application Scientist, this document moves beyond a mere listing of data points. It explains the causality behind experimental choices, interprets the predicted spectral features with authoritative grounding, and provides self-validating protocols for data acquisition. The insights herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to confidently identify and characterize this molecule and others with similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out connectivity, determine the chemical environment of each atom, and deduce stereochemical relationships. For **3-Cyclobutylpropanoic acid**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The structure of **3-Cyclobutylpropanoic acid** suggests a complex spectrum, particularly within the cyclobutyl ring, due to the multiple, similar aliphatic environments.

Methodology for Spectral Prediction: The predicted chemical shifts (δ) are estimated based on established values for analogous structures, including propanoic acid and substituted cycloalkanes.^{[3][4][5]} Multiplicity is determined by the $n+1$ rule, where 'n' is the number of adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Data for **3-Cyclobutylpropanoic acid**

Proton Label	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Rationale for Assignment
H _a (COOH)	10.0 - 12.0	Singlet (broad)	1H	The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. ^[6] ^[7] Its chemical shift is concentration-dependent.
H _β (-CH ₂ -COOH)	2.35	Triplet	2H	These protons are alpha to the carbonyl group, which withdraws electron density, shifting them downfield. They are split by the two adjacent H _c protons.
H _c (-CH ₂ -CH ₂)	1.65	Quintet	2H	These methylene protons are adjacent to two protons on one side (H _β) and one proton on the other (H _e), but coupling to the ring may simplify this to appear as a quintet or

				complex multiplet.
H_e (CH-ring)	1.90 - 2.10	Multiplet	1H	The single methine proton on the cyclobutyl ring is the most substituted aliphatic proton and is expected to be slightly downfield from the other ring protons.
H_a, H_p (CH ₂ -ring)	1.70 - 1.90	Multiplet	6H	The remaining six protons on the cyclobutyl ring exist in multiple, similar chemical environments, leading to a complex, overlapping multiplet. The exact shifts for axial and equatorial-like positions can differ slightly. ^[8] ^[9]

Experimental Protocol: ¹H NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **3-Cyclobutylpropanoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16 (adjust for sample concentration).
- Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate all signals.

Predicted ^{13}C NMR Spectrum: Analysis and Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the symmetry of the cyclobutyl ring, some carbons may be chemically equivalent.

Table 2: Predicted ^{13}C NMR Data for **3-Cyclobutylpropanoic acid**

Carbon Label	Chemical Shift (δ , ppm) (Predicted)	Rationale for Assignment
C ₁ (C=O)	178 - 182	The carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][7][10]
C ₂ (-CH ₂ -COOH)	34 - 38	This carbon is alpha to the carbonyl and experiences a moderate downfield shift.
C ₃ (-CH ₂ -CH ₂)	30 - 34	A standard aliphatic methylene carbon.
C ₄ (CH-ring)	35 - 40	The methine carbon on the ring, being the most substituted, will be slightly downfield compared to the methylene carbons of the ring.
C ₅ , C ₇ (CH ₂ -ring)	28 - 32	These two methylene carbons are equivalent due to the plane of symmetry through the C ₄ -C ₆ axis of the ring.
C ₆ (CH ₂ -ring)	18 - 22	This methylene carbon is furthest from the substituent and is expected to be the most upfield of the ring carbons.

Experimental Protocol: ¹³C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument Setup: Utilize the same NMR spectrometer.
- Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Spectral Width: 0 - 220 ppm.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more (as ^{13}C has a low natural abundance).
- Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl_3 at δ 77.16 ppm).

NMR Visualization

Caption: Molecular structure of **3-Cyclobutylpropanoic acid** with atom labeling for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands: Analysis and Interpretation

The IR spectrum of **3-Cyclobutylpropanoic acid** is expected to be dominated by features characteristic of a carboxylic acid and C-H bonds.[11][12]

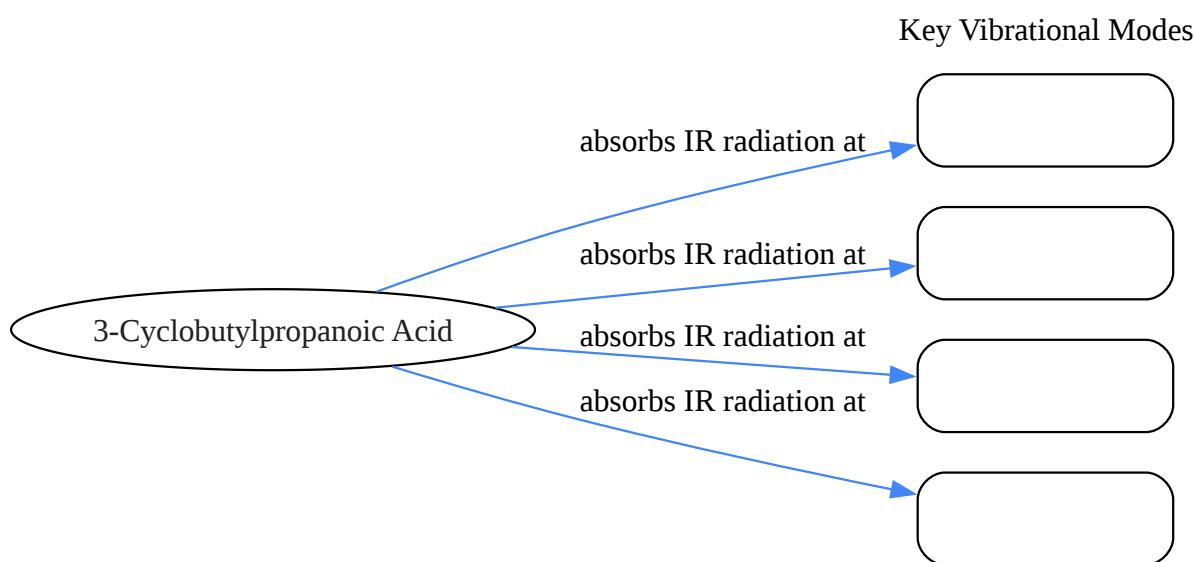
Table 3: Predicted IR Absorption Data for **3-Cyclobutylpropanoic acid**

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Intensity	Rationale for Assignment
2500 - 3300	O-H stretch (Carboxylic Acid)	Strong, Very Broad	This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer. [6] [7] [13]
2850 - 2960	C-H stretch (Aliphatic)	Strong, Sharp	These sharp peaks, often superimposed on the broad O-H band, correspond to the stretching of sp ³ C-H bonds in the cyclobutyl and propyl moieties.
1700 - 1725	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch in a saturated, dimerized carboxylic acid is very intense and appears in this region. [11]
1210 - 1320	C-O stretch	Medium	This absorption corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group. [11]
910 - 950	O-H bend (Out-of-plane)	Medium, Broad	This broad absorption is another characteristic feature of carboxylic acid dimers. [11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a single drop of neat liquid **3-Cyclobutylpropanoic acid** (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply the sample and lower the pressure arm to ensure good contact.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Visualization



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Caption: Key IR vibrational modes for **3-Cyclobutylpropanoic acid**.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of a compound. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Predicted Mass Spectrum: Analysis of Fragmentation Patterns

For **3-Cyclobutylpropanoic acid** (Molecular Weight: 128.17 g/mol), Electron Ionization (EI) is a common technique that will induce fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

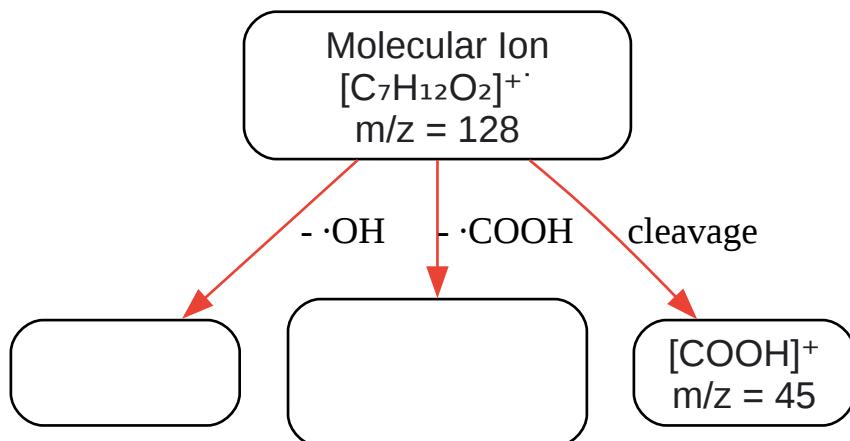
m/z (mass-to-charge)	Ion Structure / Identity	Rationale for Formation
128	$[\text{C}_7\text{H}_{12}\text{O}_2]^{+\cdot}$	The molecular ion ($\text{M}^{+\cdot}$). Its presence confirms the molecular weight.
111	$[\text{M} - \text{OH}]^{+}$	Loss of the hydroxyl radical ($\cdot\text{OH}$, 17 Da) is a characteristic primary fragmentation for carboxylic acids. ^[7]
83	$[\text{M} - \text{COOH}]^{+}$ or $[\text{C}_6\text{H}_{11}]^{+}$	Loss of the entire carboxyl group ($\cdot\text{COOH}$, 45 Da) results in the cyclobutylethyl cation.
73	$[\text{CH}_2\text{CH}_2\text{COOH}]^{+}$	Cleavage of the bond between the propyl chain and the cyclobutyl ring (alpha-cleavage).
69	$[\text{C}_5\text{H}_9]^{+}$	A common fragment from the cyclobutyl ring itself after initial fragmentation.
45	$[\text{COOH}]^{+}$	The carboxyl cation itself, a very common and characteristic fragment for this functional group.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

MS Visualization



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Caption: Predicted primary fragmentation pathway for **3-Cyclobutylpropanoic acid** in EI-MS.

Conclusion

The structural characterization of **3-Cyclobutylpropanoic acid** is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides a definitive map of the C-H framework, IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its distinct vibrational modes, and mass spectrometry verifies the molecular weight while offering corroborating structural evidence through predictable fragmentation pathways. The predicted data and protocols detailed in this guide form a robust framework for the empirical analysis of this compound, empowering researchers to validate its synthesis and explore its potential applications with a high degree of confidence.

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